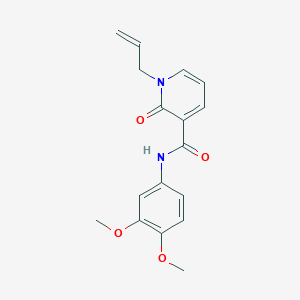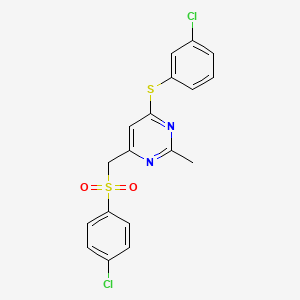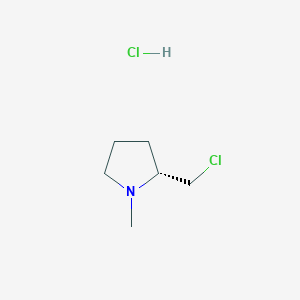
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is a chemical compound with the CAS Number: 1784620-11-6 . It has a molecular weight of 269.39 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is a powder that is stored at 4°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Structural Elucidation : The synthesis of Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate-related compounds often involves condensation reactions, with detailed characterization performed using techniques such as LCMS, NMR (1H, 13C), IR, and X-ray diffraction analysis. These studies provide insight into the molecular structure and potential for further chemical modifications (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Certain derivatives have been screened for in vitro antibacterial and anthelmintic activities, showing moderate effectiveness against specific pathogens and parasites. This suggests potential applications in developing treatments for infections and parasitic diseases (Sanjeevarayappa et al., 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : X-ray diffraction studies of related compounds reveal intricate details about molecular conformation, crystal packing, and intermolecular interactions. These findings are crucial for understanding the compound's chemical behavior and for designing molecules with desired physical and chemical properties (Kulkarni et al., 2016).
Potential Therapeutic Applications
- Neuroprotective Properties : Research into the derivatives of Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate has explored their neuroprotective potential, indicating possible applications in treating neurodegenerative diseases. The studies focus on the synthesis of new compounds that can offer multi-target therapeutic approaches, such as inhibiting acetylcholinesterase activity and providing antioxidant properties, which are relevant for diseases like Alzheimer's (Lecanu et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSANNSCSHVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

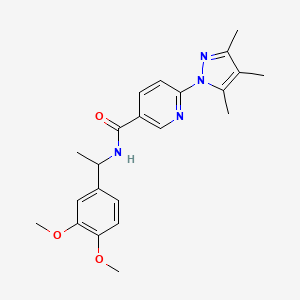
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

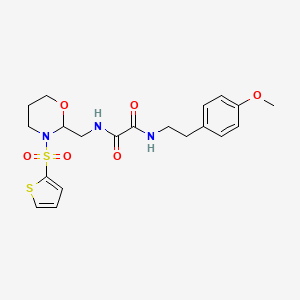
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

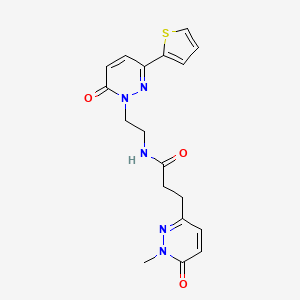
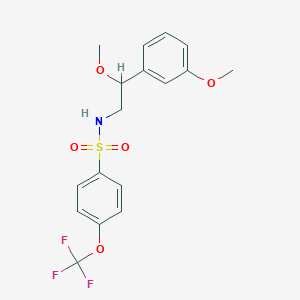
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)
![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)
